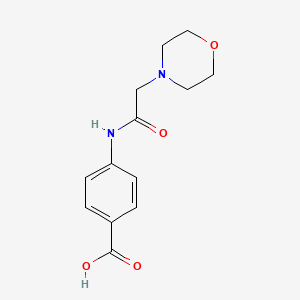
N-(2-aminophenyl)-3-acetamidobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminophenyl)-3-acetamidobenzamide: . This compound is known for its unique structure and properties, which make it a valuable candidate for further study and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)-3-acetamidobenzamide typically involves a multi-step reaction process. One common method is the reaction of 2-aminophenylamine with 3-acetamidobenzoyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in a solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with high purity.
化学反応の分析
Types of Reactions: N-(2-aminophenyl)-3-acetamidobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form various derivatives, including hydroxylated and carboxylated products.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of different functional groups, depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, N-(2-aminophenyl)-3-acetamidobenzamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their role in regulating gene expression and have been explored for their anticancer properties.
Medicine: this compound has shown promise in preclinical studies for its antiproliferative and antifibrotic activities. These properties make it a candidate for the development of new therapeutic agents for cancer and fibrotic diseases.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
作用機序
The mechanism by which N-(2-aminophenyl)-3-acetamidobenzamide exerts its effects involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound can alter gene expression patterns, leading to the suppression of cancer cell growth and the induction of apoptosis. The molecular targets and pathways involved include the regulation of chromatin structure and the modulation of transcription factors.
類似化合物との比較
Chidamide: Another HDAC inhibitor with similar antiproliferative properties.
Trichostatin A: A well-known HDAC inhibitor used in research and clinical settings.
Vorinostat: An FDA-approved HDAC inhibitor used in cancer therapy.
Uniqueness: N-(2-aminophenyl)-3-acetamidobenzamide stands out due to its specific structure and the presence of the 2-aminophenyl group, which may confer unique biological activities compared to other HDAC inhibitors. Its potential for dual inhibition of HDACs and other targets, such as Bcr-Abl kinase, adds to its uniqueness and therapeutic potential.
特性
IUPAC Name |
3-acetamido-N-(2-aminophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(19)17-12-6-4-5-11(9-12)15(20)18-14-8-3-2-7-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTKBAWUTHIZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({6-Ethylthieno[2,3-d]pyrimidin-4-yl}amino)hexanoicacid](/img/structure/B7842339.png)
![4-[({6-Methylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoicacid](/img/structure/B7842349.png)
![4-[({Trimethylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid](/img/structure/B7842357.png)
![2-({6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl}amino)-3-hydroxybutanoic acid](/img/structure/B7842361.png)
![4-[({6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid](/img/structure/B7842367.png)
![1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B7842380.png)
![2-[2-Hydroxyethyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7842390.png)
![2-[2-[(5-Nitropyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7842396.png)
![4-{2-[2-(Dimethylamino)ethoxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B7842413.png)

![4-[2-(4-Ethylanilino)-2-oxoethyl]sulfonylbutanoic acid](/img/structure/B7842429.png)
![N-{6-[(3-hydroxypropyl)amino]pyridin-3-yl}-2-methoxybenzamide](/img/structure/B7842443.png)
![4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethoxy]benzoic acid](/img/structure/B7842453.png)

